

Spectral Analysis of 5-Bromo-2-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methyl-3-nitropyridine**

Cat. No.: **B155815**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-2-methyl-3-nitropyridine** (CAS No: 911434-05-4). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document presents available experimental data, predicted spectral characteristics, and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Compound Overview

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula $C_6H_5BrN_2O_2$ and a molecular weight of 217.02 g/mol. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental 1H NMR data and predicted ^{13}C NMR data for **5-Bromo-2-methyl-3-nitropyridine**.

1H NMR Spectral Data

The following table summarizes the experimental proton NMR data.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.76	Singlet	1H	H-6
8.40	Singlet	1H	H-4
2.80	Singlet	3H	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data, the following chemical shifts have been predicted based on computational models and analysis of structurally similar compounds.

Chemical Shift (δ) ppm	Assignment
159.5	C-2
152.0	C-6
145.0	C-3
135.8	C-4
118.2	C-5
24.5	-CH ₃

Note: These values are estimations and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **5-Bromo-2-methyl-3-nitropyridine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz NMR spectrometer is used for the analysis.

- ^1H NMR:
 - Number of scans: 16
 - Acquisition time: 4 seconds
 - Relaxation delay: 1 second
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR:
 - Number of scans: 1024
 - Acquisition time: 1.5 seconds
 - Relaxation delay: 2 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule. While a full experimental spectrum is not publicly available, the following table lists the expected characteristic absorption bands for **5-Bromo-2-methyl-3-nitropyridine** based on data from closely related structures.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2900	Medium	Aliphatic C-H stretch (-CH ₃)
1600-1580	Strong	Aromatic C=C stretch
1530-1510	Very Strong	Asymmetric NO ₂ stretch
1465-1440	Medium	Aromatic C=C stretch
1355-1335	Strong	Symmetric NO ₂ stretch
850-800	Strong	C-H out-of-plane bend
650-550	Medium-Strong	C-Br stretch

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a solid sample, a small amount of **5-Bromo-2-methyl-3-nitropyridine** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.

- Technique: ATR
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Atmospheric Correction: Applied for CO₂ and H₂O vapor.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The following table presents the predicted major ions in the electron ionization (EI) mass spectrum of **5-Bromo-2-methyl-3-nitropyridine**.

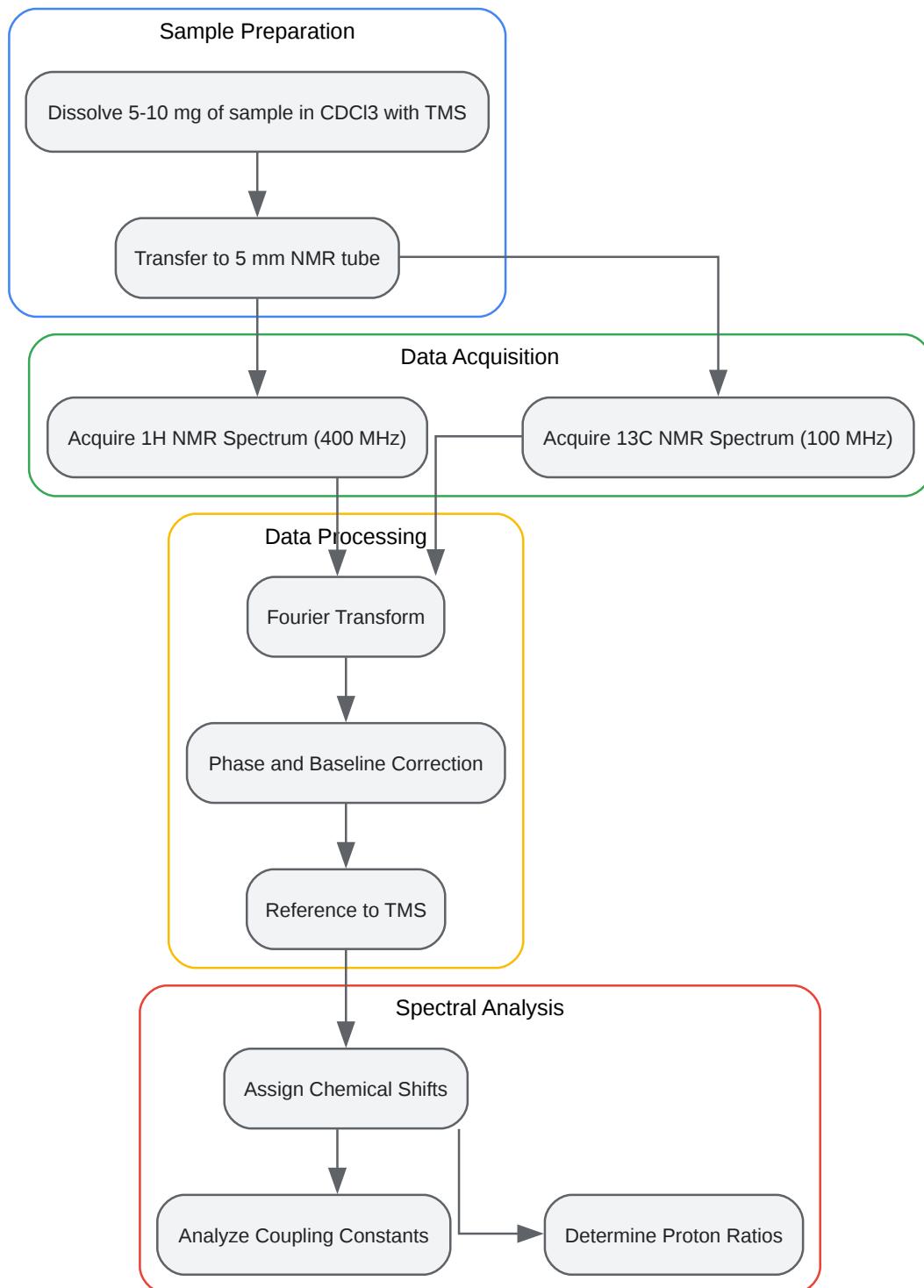
m/z	Predicted Fragment Ion
216/218	$[M]^+$ (Molecular Ion)
186/188	$[M - NO]^+$
170/172	$[M - NO_2]^+$
137	$[M - Br]^+$
91	$[C_5H_4N]^+$

Note: The presence of bromine (isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference and nearly equal intensity.

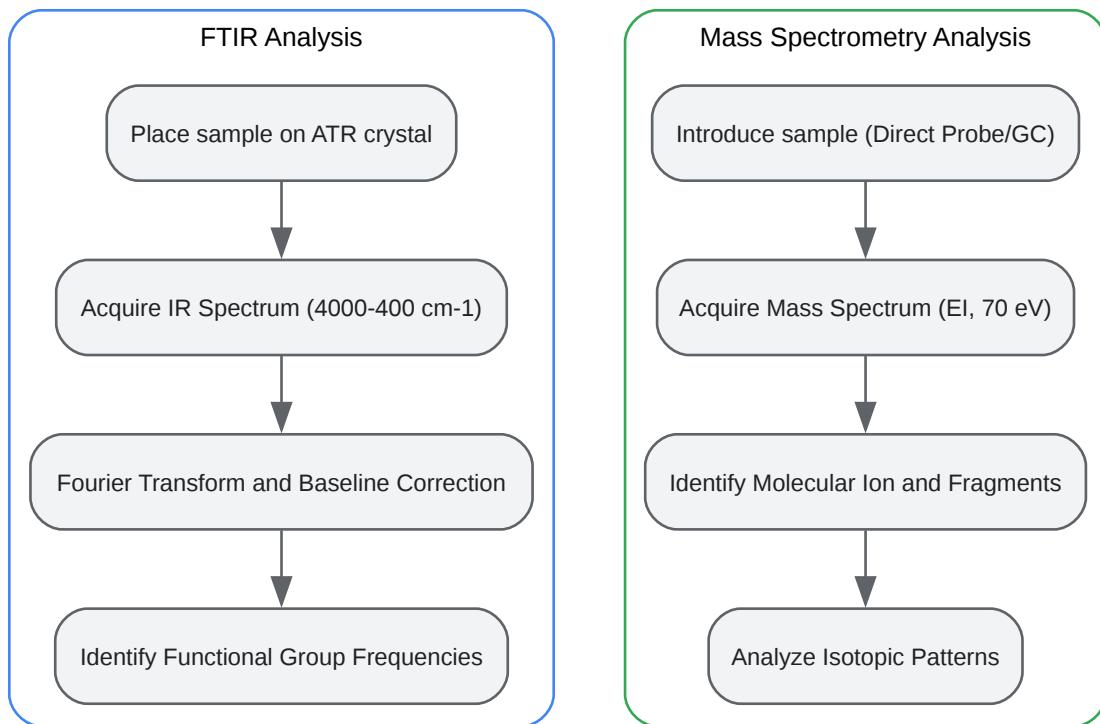
Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

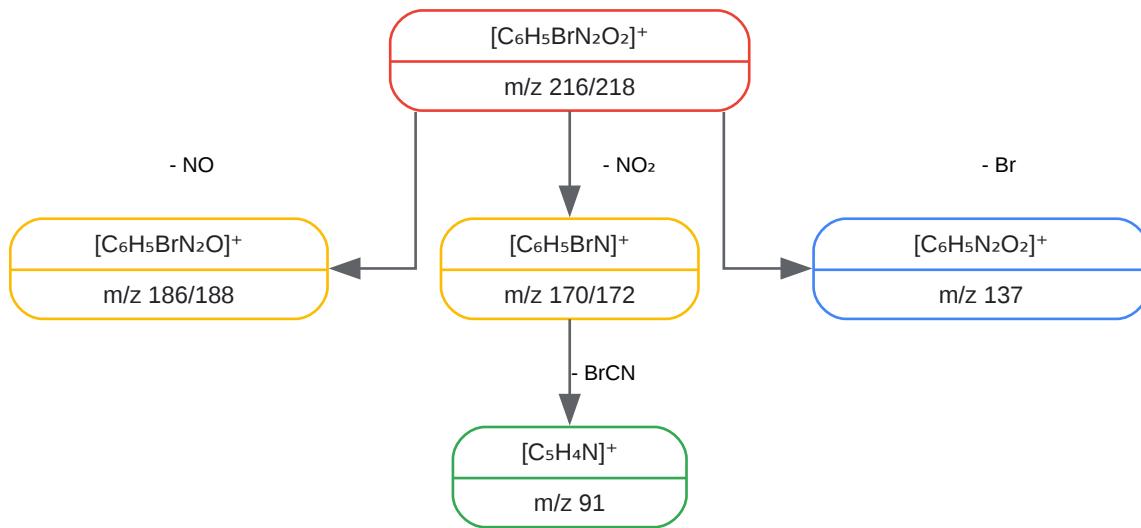
Instrumentation and Parameters (EI-MS):


- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40-350

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.


Visualizations

The following diagrams illustrate the logical workflows for the spectral analysis of **5-Bromo-2-methyl-3-nitropyridine**.


Workflow for NMR Data Acquisition and Analysis

Workflow for FTIR and MS Data Acquisition

Predicted Fragmentation of 5-Bromo-2-methyl-3-nitropyridine

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Analysis of 5-Bromo-2-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155815#5-bromo-2-methyl-3-nitropyridine-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com